molecular formula C7H9NO3 B1282774 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 89006-96-2

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1282774
CAS RN: 89006-96-2
M. Wt: 155.15 g/mol
InChI Key: ZVOZWIXEPNCJFY-UHFFFAOYSA-N
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Description

The compound "5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss various derivatives of 1,3-oxazole-4-carboxylic acid, which are relevant to the analysis of the compound . These derivatives are important in the synthesis of biologically active compounds and have been used in the preparation of peptidomimetics, antiproliferative agents, and other functionalized molecules .

Synthesis Analysis

The synthesis of 1,3-oxazole-4-carboxylic acid derivatives is a topic of interest in the field of medicinal chemistry. For instance, a ruthenium-catalyzed cycloaddition protocol has been developed to synthesize 5-amino-1,2,3-triazole-4-carboxylates, which are structurally related to 1,3-oxazole-4-carboxylic acid derivatives . Additionally, novel derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid have been synthesized from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids . These methods highlight the versatility and regiocontrol achievable in the synthesis of oxazole derivatives.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of the oxazole ring, a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. The structure of these derivatives can be confirmed using techniques such as X-ray crystallography, as demonstrated in the synthesis of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives . The oxazole ring imparts unique electronic and steric properties that are exploited in the design of biologically active molecules.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, enabling the introduction of different functional groups. For example, the transformation of oxazole-4-carboxylic acid hydrazide derivatives into 1,3,4-oxadiazoles through recyclization in acetic acid has been reported . These reactions are crucial for the diversification of oxazole-based scaffolds and the development of compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives, such as melting points and solubility, are influenced by the substituents on the oxazole ring. These properties are typically characterized using techniques like melting point determination, elemental analysis, and spectroscopy (FT-IR, 1H, and 13C NMR) . The antiproliferative and antimicrobial activities of these compounds suggest that they have significant potential in drug development, with the ability to interact with biological targets .

Scientific Research Applications

  • Nafion D-520 Dispersion

    • Application Summary : Nafion D-520 dispersion is used in the fabrication of thin films and coating formulations for fuel cell membranes, in catalyst coatings, sensors, and various electrochemical applications .
    • Methods of Application : The compound is dispersed in water and 1-propanol at a concentration of 5% w/w . This dispersion is then used to fabricate thin films and coatings .
    • Results or Outcomes : The resulting films and coatings are used in fuel cell membranes, catalyst coatings, sensors, and various electrochemical applications .
  • Imidazole Containing Compounds

    • Application Summary : Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
    • Methods of Application : Various synthetic routes are used to produce imidazole and its derived products . These compounds are then tested for their biological activities .
    • Results or Outcomes : There are different examples of commercially available drugs in the market which contain the 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Thiophene Derivatives

    • Application Summary : Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of Application : Various synthetic routes are used to produce thiophene and its derived products . These compounds are then tested for their biological activities .
    • Results or Outcomes : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
  • Isopropyl Acetate

    • Application Summary : Isopropyl acetate is a solvent with a wide variety of manufacturing uses that is miscible with most other organic solvents, and slightly soluble in water .
    • Methods of Application : It is used as a solvent for cellulose, plastics, oil and fats . It is a component of some printing inks and perfumes .
    • Results or Outcomes : Isopropyl acetate decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It reacts violently with oxidizing materials and it attacks many plastics .
  • (Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic

    • Application Summary : This compound was synthesized and evaluated for its antimicrobial potential .
    • Methods of Application : The compound was synthesized and then tested against various bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
    • Results or Outcomes : The results of the antimicrobial potential of this compound are not specified in the source .
  • 2-Acetoxypropane

    • Application Summary : 2-Acetoxypropane, also known as Isopropyl acetate, is a solvent with a wide variety of manufacturing uses .
    • Methods of Application : It is miscible with most other organic solvents, and slightly soluble in water . It is used as a solvent for cellulose, plastics, oil and fats . It is a component of some printing inks and perfumes .
    • Results or Outcomes : Isopropyl acetate decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It reacts violently with oxidizing materials and it attacks many plastics .

Safety And Hazards


  • Side Effects : Common side effects include gastrointestinal discomfort, headache, and dizziness.

  • Allergic Reactions : Some individuals may experience allergic reactions.

  • Caution : Avoid use in patients with peptic ulcers, renal impairment, or bleeding disorders.


Future Directions

Research on Ibuprofen continues to explore its potential applications, such as its role in cancer prevention, neuroprotection, and cardiovascular health. Additionally, efforts are ongoing to develop more selective COX inhibitors with fewer side effects.


properties

IUPAC Name

5-propan-2-yl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)8-3-11-6/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOZWIXEPNCJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542034
Record name 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

CAS RN

89006-96-2
Record name 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 5-(1-methylethyl)-1,3-oxazole-4-carboxylate (0.55 g) in methanol (10 ml) was added sodium hydroxide (10 ml) and the mixture stirred at 20° C. for 18 h. The solvent was removed in vacuo and the residue dissolved in water (10 ml) then acidified using 2M hydrochloric acid. The mixture was concentrated until precipitation commenced when the mixture was extracted with ethyl acetate, dried over sodium sulphate and evaporated to give the title compound (0.45 g) as a yellow solid.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

23.1 g of 5-isopropyl-4-methoxycarbonyloxazole are dissolved in a mixture of 200 ml of methanol and 200 ml of water, and 15.3 g of potassium hydroxide are added thereto. The mixture is stirred at room temperature over night, and condensed under reduced pressure to remove methanol. The residue is dissolved in water and the aqueous solution is adjusted to pH 2-3 with conc. hydrochloric acid. Said solution is extracted with ethyl acetate, and the extract is washed with water, dried and then evaporated to remove solvent. 18 g of 5-isopropyl-4-oxazolecarboxylic acid are obtained. Yield: 85.3%.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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